Ac-ATS010-KE falls under the category of small molecule inhibitors used in biochemical research and therapeutic applications. Its primary classification is as a caspase-3 inhibitor, making it relevant in studies focused on apoptosis and related diseases.
The synthesis of Ac-ATS010-KE involves several key steps that optimize its selectivity and efficacy. The compound is synthesized through a series of reactions that include:
The synthetic route typically employs standard organic chemistry techniques, including:
The molecular structure of Ac-ATS010-KE features a thiophene core with specific substituents that enhance its binding affinity for caspase-3. The compound's structure can be represented as follows:
Where represent the number of respective atoms in the compound.
Key data regarding Ac-ATS010-KE includes:
Ac-ATS010-KE primarily engages in reversible binding with caspase-3, inhibiting its activity. The mechanism involves the formation of an enzyme-inhibitor complex that prevents substrate access to the active site.
The kinetics of Ac-ATS010-KE show rapid and irreversible binding characteristics, which are advantageous for therapeutic applications where prolonged inhibition is desired. The IC50 values indicate strong selectivity towards caspase-3 compared to other caspases .
The mechanism by which Ac-ATS010-KE inhibits caspase-3 involves:
Experimental data support that Ac-ATS010-KE exhibits high selectivity with IC50 values around 10 nM for caspase-3, indicating potent inhibitory effects .
Ac-ATS010-KE is characterized by:
Key chemical properties include:
Ac-ATS010-KE has several applications in scientific research:
Caspase-3 (CASP3) is a cysteine-aspartic acid protease classified as the primary "executioner" protease in apoptotic pathways. Its activation represents the convergence point of extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis signaling cascades. Upon activation, caspase-3 cleaves over 400 cellular substrates, including structural proteins (e.g., actin), DNA repair enzymes (e.g., PARP1), and other procaspases, leading to systematic cellular dismantling characteristic of apoptosis [7]. Beyond its well-established role in programmed cell death, emerging evidence reveals caspase-3's involvement in non-apoptotic processes, including cellular differentiation, synaptic plasticity, and cytoprotective autophagy [10]. This functional duality underscores its complex roles in health and disease.
Table 1: Key Characteristics of Ac-ATS010-KE
Property | Value |
---|---|
Chemical Name | (4S,7S,10S,13S,16S)-13-Benzyl-7-(carboxymethyl)-16-(2-((5-methylthiophene-2-carbonyl)oxy)acetyl)-2,5,8,11,14-pentaoxo-10-((perfluorophenyl)methyl)-4-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaoctadecan-18-oic acid |
CAS Registry Number | 2379342-67-1 |
Molecular Formula | C₄₃H₄₁F₅N₆O₁₂S |
Molecular Weight | 960.88 g/mol |
Mechanism | Irreversible caspase-3 inhibitor with KE warhead |
Target Selectivity | >150-fold selective over caspase-7 |
Caspase-3 exists as an inactive zymogen (procaspase-3) that undergoes proteolytic cleavage by initiator caspases (e.g., caspase-8, -9) into p17 and p12 subunits. These assemble into the active heterotetramer, which recognizes the amino acid sequence DEXD (where X is any amino acid) in substrates. In cancer, caspase-3 activity exhibits a paradoxical duality. While chemotherapy-induced apoptosis relies on caspase-3 activation, baseline caspase-3 expression correlates with tumor aggressiveness in certain contexts. Pheochromocytoma studies demonstrate that non-lethal caspase-3 overexpression paradoxically enhances cancer cell migration and proliferation. This occurs through caspase-3-mediated cleavage of proteins like SRC kinase, which activates pro-survival pathways rather than cell death execution [5]. Similarly, caspase-3 and caspase-7 (CASP7) promote cytoprotective autophagy and DNA damage responses in breast cancer cells under nutrient deprivation or proteotoxic stress. Genetic ablation of both caspases impaired LC3B lipidation, ATG7 expression, and γH2AX phosphorylation—key markers of autophagy and DNA repair—and induced synthetic lethality in BRCA1-deficient cells [10]. In neurodegenerative disorders, reduced caspase-3 activity contributes to pathological neuronal accumulation, while excessive activity drives neuronal loss in Alzheimer’s disease via amyloid-beta precursor protein cleavage [7].
Table 2: Caspase-3 Dysregulation in Human Diseases
Disease Category | Pathogenic Role | Molecular Consequences |
---|---|---|
Solid Tumors (e.g., Breast, Prostate, Pheochromocytoma) | Overexpression linked to migration, invasion, and therapy resistance; non-lethal activation promotes pro-survival pathways | Cleavage of SRC kinase; PARP1 dysregulation; impaired DNA damage response |
Neurodegenerative Disorders (e.g., Alzheimer’s) | Excessive activation drives neuronal apoptosis; contributes to amyloid-beta pathology | Cleavage of amyloid-beta precursor protein; tau fragmentation |
Ischemic Injury (e.g., Stroke, MI) | Hyperactivation exacerbates tissue damage | PARP1 inactivation; DNA fragmentation |
Despite its therapeutic and diagnostic potential, targeting caspase-3 faces significant hurdles. Molecular imaging of caspase-3 activity in vivo using positron emission tomography (PET) tracers has been hampered by:
Table 3: Selectivity Profiles of Caspase-3 Inhibitors
Compound | Caspase-3 IC₅₀ (nM) | Selectivity vs. Caspase-7 | Key Limitation |
---|---|---|---|
Ac-DW3-KE | 8.2 ± 1.1 | 120-fold | Slow binding kinetics (kᵢₙ/Kᵢ = 1.2 × 10³ M⁻¹s⁻¹) |
Ac-DEVD-KE | 0.5 ± 0.1 | 4-fold | Low selectivity; poor in vivo stability |
Ac-ATS010-KE | 0.7 ± 0.2 | >150-fold | Optimized for PET probe development |
Activity-based probes (ABPs) overcome limitations of substrate-based probes (SBPs) by covalently binding the active site of caspase-3, enabling direct quantification of enzyme activity rather than expression. ABPs comprise three elements:
Table 4: Kinetic Parameters of Caspase-3 ABPs
Parameter | Ac-DW3-KE | Ac-ATS010-KE |
---|---|---|
kᵢₙ (s⁻¹) | 0.0023 ± 0.0001 | 0.35 ± 0.02 |
Kᵢ (μM) | 1.9 ± 0.3 | 0.05 ± 0.01 |
kᵢₙ/Kᵢ (M⁻¹s⁻¹) | 1.2 × 10³ | 7.0 × 10⁶ |
Caspase-7 Selectivity | 120-fold | >150-fold |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8